molecular formula C9H7BrFN B2886059 6-bromo-4-fluoro-2-methyl-1H-indole CAS No. 1427377-41-0

6-bromo-4-fluoro-2-methyl-1H-indole

Cat. No.: B2886059
CAS No.: 1427377-41-0
M. Wt: 228.064
InChI Key: UEHNFZXIFKIMEY-UHFFFAOYSA-N
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Description

6-Bromo-4-fluoro-2-methyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-4-fluoro-2-methyl-1H-indole typically involves multi-step organic reactions. One common method starts with the bromination and fluorination of a suitable indole precursor. For instance, starting from 2-methylindole, selective bromination at the 6-position and fluorination at the 4-position can be achieved using bromine and a fluorinating agent under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4-fluoro-2-methyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 6-bromo-4-fluoro-2-methyl-1H-indole involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. This compound can inhibit or activate biological pathways, making it useful in drug discovery and development .

Comparison with Similar Compounds

  • 6-Bromo-4-fluoro-1H-indole
  • 4-Fluoro-2-methyl-1H-indole
  • 6-Bromo-2-methyl-1H-indole

Comparison: Compared to these similar compounds, 6-bromo-4-fluoro-2-methyl-1H-indole is unique due to the simultaneous presence of bromine, fluorine, and a methyl group on the indole ring. This unique substitution pattern can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

6-bromo-4-fluoro-2-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFN/c1-5-2-7-8(11)3-6(10)4-9(7)12-5/h2-4,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHNFZXIFKIMEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=C(C=C2F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427377-41-0
Record name 6-bromo-4-fluoro-2-methyl-1H-indole
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